molecular formula C15H12ClFOS B2942959 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882073-22-5

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

Cat. No.: B2942959
CAS No.: 882073-22-5
M. Wt: 294.77
InChI Key: AJMIYFJRQVOMJA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a propanone backbone

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The study of new organic compounds like this one is crucial for the development of new drugs and materials. Future research could explore its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorothiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl 4-Fluorophenyl Sulfone: Similar in structure but contains a sulfone group instead of a ketone.

    4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar backbone but different functional groups.

Uniqueness

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to a propanone backbone. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFOS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIYFJRQVOMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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